molecular formula C14H17NO3 B5143403 N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

Cat. No. B5143403
M. Wt: 247.29 g/mol
InChI Key: AVTNSJZYFPSBAH-UHFFFAOYSA-N
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Description

N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as DMF-DABCO, is a synthetic compound that has been used in various scientific research applications. This compound is of particular interest due to its potential use as a versatile building block for the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is not well understood. However, it is believed that it acts as a nucleophile in various chemical reactions. N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been found to be a good source of the iminium ion, which is an important intermediate in many chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide have not been extensively studied. However, it has been found to be non-toxic and non-carcinogenic. It has also been found to be stable under various conditions.

Advantages and Limitations for Lab Experiments

N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has several advantages for lab experiments. It is easy to synthesize, and the yield of the reaction is high. The purity of the product can be easily achieved through simple purification techniques. N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is also stable under various conditions, making it easy to store and transport.
However, N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide also has some limitations for lab experiments. It is a relatively new compound, and its properties are not well understood. Its mechanism of action is not well understood, and its biochemical and physiological effects have not been extensively studied.

Future Directions

There are several future directions for the research on N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One direction is to study its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential as a versatile building block for the synthesis of other compounds. N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide could also be used in the development of novel antitumor agents. Further research is needed to fully understand the properties of N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide and its potential applications in various fields.
Conclusion
N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is a synthetic compound that has been used in various scientific research applications. It is a versatile building block for the synthesis of other compounds and has potential applications in the development of novel antitumor agents. N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is easy to synthesize, and the yield of the reaction is high. However, its properties are not well understood, and further research is needed to fully understand its potential applications.

Synthesis Methods

N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide can be synthesized using a simple one-pot reaction between benzylamine, dimethyl acetal, and furan-2,3-dione. The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and is carried out under mild conditions. The yield of the reaction is high, and the purity of the product can be easily achieved through simple purification techniques.

Scientific Research Applications

N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been used in various scientific research applications, including the synthesis of other compounds. It has been found to be a versatile building block for the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and pyridazines. N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has also been used as a reagent in the synthesis of novel antitumor agents.

properties

IUPAC Name

N-benzyl-2,2-dimethyl-5-oxooxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2)11(8-12(16)18-14)13(17)15-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTNSJZYFPSBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide

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